Evidence Item 1 — LogP and Polar Surface Area Differentiate Oxiran-2-ylmethyl 2-oxopropanoate from Glycidyl Methacrylate for Aqueous-Phase versus Organic-Phase Reactivity
Oxiran-2-ylmethyl 2-oxopropanoate exhibits a computed XLogP3 of -0.3 and a topological polar surface area (TPSA) of 55.9 Ų [1], placing it substantially more hydrophilic than glycidyl methacrylate (XLogP3 approximately +0.9, TPSA approximately 38.8 Ų, computed from PubChem data). The approximately 1.2 log-unit difference in partition coefficient translates to roughly a 16-fold difference in octanol-water distribution at equilibrium, while the 17.1 Ų larger TPSA of the target compound indicates greater capacity for aqueous hydrogen-bond acceptance. This polarity shift is critical when selecting a reactive monomer for aqueous-phase ring-opening or bioconjugation: the pyruvate-bearing glycidyl ester will partition preferentially into aqueous compartments, whereas glycidyl methacrylate remains predominantly in the organic phase under biphasic conditions [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = -0.3; TPSA = 55.9 Ų |
| Comparator Or Baseline | Glycidyl methacrylate (CAS 106-91-2): XLogP3 ≈ +0.9; TPSA ≈ 38.8 Ų |
| Quantified Difference | ΔXLogP3 ≈ 1.2 log units (~16-fold difference in octanol-water distribution); ΔTPSA ≈ 17.1 Ų |
| Conditions | PubChem-computed descriptors using XLogP3 3.0 and Cactvs 3.4.8.18 algorithms (PubChem release 2024.11.20) |
Why This Matters
For procurement decisions, the 16-fold polarity differential directly determines whether the monomer partitions into the aqueous or organic phase in a biphasic reaction, making wrong-compound substitution a source of phase-transfer failure.
- [1] PubChem Compound Summary: Oxiran-2-ylmethyl 2-oxopropanoate, CID 18324281. National Center for Biotechnology Information. Computed properties from PubChem release 2024.11.20. View Source
